![molecular formula C13H14N2O2 B2668308 1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone CAS No. 2418667-23-7](/img/structure/B2668308.png)
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone
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Description
Molecular Structure Analysis
The molecular structure of “1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a methoxy group (OCH3), a methyl group (CH3), and a phenyl group (C6H5). The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazoles, including those containing the pyrazolyl moiety, have been investigated for their pharmacological effects. Notably:
- Compound 13 demonstrated potent in vitro antipromastigote activity, with a favorable binding pattern in the LmPTR1 pocket (active site) and a lower binding free energy (−9.8 kcal/mol) .
These findings highlight the potential of EN300-26675057 in various therapeutic contexts. Researchers continue to explore its applications, and its unique structural features make it an intriguing compound for further investigation. 🌱🔬
properties
IUPAC Name |
1-[5-methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-4-5-7-12(9)15-13(17-3)8-11(14-15)10(2)16/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXKDBINNCUULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Methoxy-1-(2-methylphenyl)pyrazol-3-yl]ethanone |
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